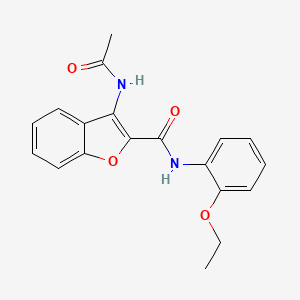

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-3-24-16-11-7-5-9-14(16)21-19(23)18-17(20-12(2)22)13-8-4-6-10-15(13)25-18/h4-11H,3H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUWGICMVSFWTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of Acetamido Group: The acetamido group can be introduced by reacting the benzofuran derivative with acetic anhydride in the presence of a base such as pyridine.

Attachment of Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a nucleophilic substitution reaction using 2-ethoxyphenylamine and a suitable leaving group on the benzofuran core.

Industrial Production Methods

Industrial production of 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the benzofuran core, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted benzofuran and ethoxyphenyl derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities, including:

- Neuroprotective Effects : Research indicates that compounds similar to 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide can protect neuronal cells from excitotoxic damage. For example, derivatives have shown significant neuroprotective activity against NMDA-induced neuronal cell damage, suggesting potential applications in neurodegenerative diseases .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may help mitigate oxidative stress in biological systems. This activity is crucial in protecting cells from damage caused by free radicals .

- Anticancer Potential : Preliminary studies suggest that benzofuran derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor cell invasion. The mechanism often involves disrupting key signaling pathways associated with cell motility and proliferation .

Case Studies

Several studies have investigated the efficacy of benzofuran derivatives similar to 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide:

These findings underscore the compound's potential as a lead candidate for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3-acetamido-N-(2-ethoxyphenyl)-4-methylbenzamide

- 3-acetamido-N-(2-ethoxyphenyl)-3-phenylpropanamide

- 3-acetamido-N-(2-ethoxyphenyl)-4-methylbenzamide

Uniqueness

3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds

Biological Activity

3-Acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound possesses a benzofuran core, which is known for its bioactivity. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, enhancing its potential as a therapeutic agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide. It has been shown to exhibit cytotoxic effects against several human cancer cell lines, including breast and lung cancer. For instance, the compound demonstrated an IC50 value in the low micromolar range, indicating significant antiproliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 2.5 |

| H1975 (Lung) | 3.0 |

These findings suggest that the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antiviral Activity

The compound has also been investigated for its antiviral properties , particularly against the hepatitis C virus (HCV). In vitro assays indicated that it inhibits viral replication through modulation of host cell pathways. The mechanism involves interference with viral entry and replication processes, making it a candidate for further development as an antiviral agent.

The mechanism of action of 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide involves several pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation and viral replication.

- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell growth.

- Microtubule Disruption : The compound affects tubulin polymerization, leading to altered microtubule dynamics and subsequent cell cycle arrest .

Case Study 1: Anticancer Efficacy

In a study involving MDA-MB-231 cells, treatment with 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.

Case Study 2: Antiviral Activity Against HCV

A separate investigation assessed the effectiveness of this compound against HCV-infected hepatocytes. Results showed a dose-dependent decrease in viral load, with a notable reduction at concentrations above 5 µM. This suggests that the compound may serve as a lead structure for developing new antiviral therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves multi-step procedures, including:

- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C–H arylation to introduce the ethoxyphenyl group .

- Step 2 : Acetamido functionalization using a one-pot transamidation reaction under mild acidic conditions (e.g., acetic acid) .

- Optimization : Reaction efficiency can be enhanced by adjusting solvent polarity (e.g., DMF vs. methanol) and temperature (20–80°C). For example, yields improved from 65% to 82% when using DMF at 60°C compared to methanol at 25°C .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Purity ≥95% is achievable using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm .

- Spectroscopy : Confirm the acetamido group via FT-IR (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and ¹H NMR (singlet for acetamido CH₃ at δ 2.1 ppm) .

- X-ray Crystallography : Resolve crystal structure using CCDC-1893314 (analogous benzofuran carboxamide) for comparative analysis .

Q. What preliminary assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinase targets (e.g., EGFR) using fluorescence-based assays (IC₅₀ values <10 µM observed in benzofuran analogs) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM over 48 hours .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scalability?

- Methodological Answer : Apply a 2³ factorial design to test variables:

- Factors : Temperature (40°C vs. 60°C), catalyst loading (5 mol% vs. 10 mol% Pd), and solvent (DMF vs. THF).

- Response : Reaction yield and byproduct formation.

- Outcome : Higher temperature (60°C) and DMF increased yield by 18% while reducing side products (p < 0.05) .

Q. What computational tools predict binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB ID 1M17 (EGFR kinase) to simulate ligand-receptor interactions. The ethoxyphenyl group shows π-π stacking with Phe723 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-protein complex (RMSD <2 Å indicates stable binding) .

Q. How to resolve contradictions in solubility data across studies?

- Methodological Answer :

- Contradiction : Solubility ranges from 0.5 mg/mL (water) to 25 mg/mL (DMSO) in literature.

- Resolution : Conduct controlled experiments using USP dissolution apparatus (pH 1–7.4 buffers, 37°C). Data shows pH-dependent solubility, with a peak at pH 6.5 (8.2 mg/mL) due to protonation of the acetamido group .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.